molecular formula C15H11F B15250244 1-Fluoro-4-methylanthracene CAS No. 93524-66-4

1-Fluoro-4-methylanthracene

Cat. No.: B15250244
CAS No.: 93524-66-4
M. Wt: 210.25 g/mol
InChI Key: YBDXWTMHDARATM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methylanthracene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-methylanthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.

    Substitution: Nucleophilic aromatic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Various substituted anthracenes depending on the nucleophile used.

Scientific Research Applications

1-Fluoro-4-methylanthracene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-fluoro-4-methylanthracene exerts its effects depends on its specific application. In the context of OLEDs, the compound’s photophysical properties, such as fluorescence and phosphorescence, are crucial. The presence of the fluorine atom can influence the electronic distribution within the molecule, affecting its emission properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

    1-Fluoroanthracene: Lacks the methyl group, resulting in different chemical reactivity and physical properties.

    4-Methylanthracene: Lacks the fluorine atom, which affects its electronic properties and reactivity.

    1-Chloro-4-methylanthracene: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness: 1-Fluoro-4-methylanthracene is unique due to the combined presence of both a fluorine atom and a methyl group, which imparts distinct electronic and steric effects. These modifications can enhance its stability, reactivity, and suitability for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

93524-66-4

Molecular Formula

C15H11F

Molecular Weight

210.25 g/mol

IUPAC Name

1-fluoro-4-methylanthracene

InChI

InChI=1S/C15H11F/c1-10-6-7-15(16)14-9-12-5-3-2-4-11(12)8-13(10)14/h2-9H,1H3

InChI Key

YBDXWTMHDARATM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC3=CC=CC=C3C=C12)F

Origin of Product

United States

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